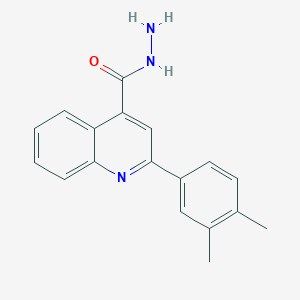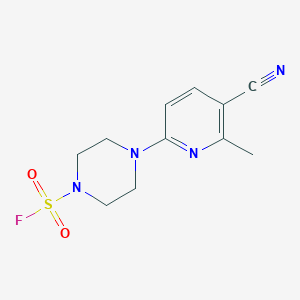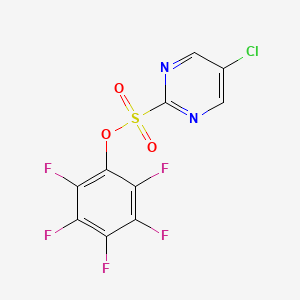
Pentafluorophenyl 5-chloropyrimidine-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactivity of “Pentafluorophenyl 5-chloropyrimidine-2-sulfonate” would be expected to be influenced by the presence of the pentafluorophenyl group, the 5-chloropyrimidine group, and the sulfonate group. Each of these groups could potentially participate in various chemical reactions .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Protecting Group in Synthesis : Pentafluorophenyl sulfonate esters, including Pentafluorophenyl 5-chloropyrimidine-2-sulfonate, have been effectively used as sulfonic acid protecting groups. This method facilitated the synthesis of novel biaryl- and heterobiaryl sulfonate esters through the Suzuki-Miyaura reaction, with anhydrous sodium tetraborate playing a crucial role in yielding excellent products (Avitabile, Smith, & Judd, 2005).
Catalyzed Synthesis of Activated Sulfonate Esters : Pentafluorophenyl sulfonate esters are synthesized using a copper-catalyzed oxidative process. This method, based on the Pd-catalyzed sulfination of aryl and heteroaryl boronic acids, produces a broad range of esters in good yields (Vedovato, Talbot, & Willis, 2018).
Radical-Based Alkene Hydroacylation : Pentafluorophenyl vinyl sulfonate, a derivative, facilitates efficient, high-yielding, metal-free, radical-based alkene hydroacylation. This method works across various aldehydes, demonstrating broad applicability (Chudasama, 2015).
One-Pot Synthesis of Sulfonic Esters : The one-pot multicomponent reaction of aryl diazonium tetrafluoroborate, DABSO, and pentafluorophenol yields Pentafluorophenyl sulfonic esters. These esters are used in various coupling reactions, showing excellent functional group tolerance (Idris & Lee, 2021).
Synthesis of Fluorodipyrrinones : Strongly fluorescent fluorodipyrrinones have been synthesized using pentafluorophenyl-tosylpyrrolinone, a precursor. These derivatives are potential agents for liver and biliary metabolism imaging (Boiadjiev, Woydziak, McDonagh, & Lightner, 2006).
Shelf-Stable Alternatives to Sulfonyl Chlorides : Heterocyclic pentafluorophenyl sulfonate esters, derived from this compound, are stable alternatives to sulfonyl chlorides. They are easily prepared and react well with primary and secondary amines to produce sulfonamides in high yields (Bornholdt, Fjaere, Felding, & Kristensen, 2009).
Synthesis of β-Sultams : Pentafluorophenyl (PFP) sulfonates have enabled a stereoselective synthesis of β-sultams, showcasing their utility as valuable precursors for sulfonamides (Lewis, Mok, Tocher, Wilden, & Caddick, 2006).
Applications in Analytical Chemistry
Gas Chromatography Derivatization : 2-(Pentafluorophenoxy)ethyl 2-(piperidino)ethanesulfonate, a novel sulfonate reagent, has been synthesized for analytical derivatization in gas chromatography, demonstrating high responsiveness to an electron capture detector (Lin, Wu, & Lin, 1999).
Chemical Reactivity Studies : Investigations into the displacement reactions of alkyl pentafluorophenyl (PFP) sulfonates with amines suggest an elimination-addition mechanism, offering insights into their chemical reactivity (Caddick, Wilden, & Judd, 2005).
Mécanisme D'action
Orientations Futures
The future directions for research involving “Pentafluorophenyl 5-chloropyrimidine-2-sulfonate” could include further investigation of its synthesis, its physical and chemical properties, its reactivity, and its potential applications. Such research could contribute to the development of new materials, pharmaceutical agents, or other useful compounds .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-chloropyrimidine-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2ClF5N2O3S/c11-3-1-17-10(18-2-3)22(19,20)21-9-7(15)5(13)4(12)6(14)8(9)16/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRJQLQPDOQCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2ClF5N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2474956.png)
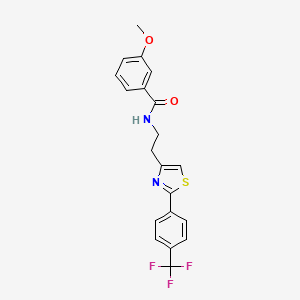

![ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2474962.png)

![3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2474967.png)
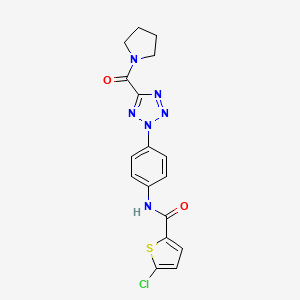
![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2474969.png)
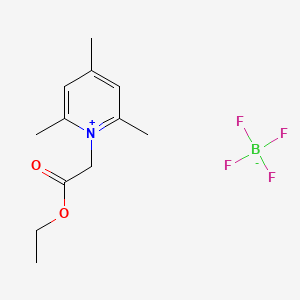
![N-allyl-2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2474971.png)
![(6,6-Difluorospiro[2.5]octan-1-yl)methanamine](/img/structure/B2474972.png)
